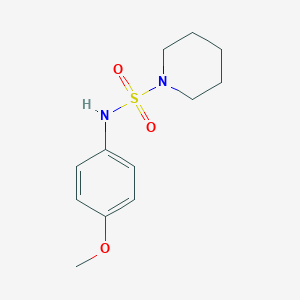
n-(4-Methoxyphenyl)piperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxyphenyl)piperidine-1-sulfonamide, also known as S-Methyl-4-(4-methoxyphenyl)piperidine-1-sulfonamide or SMMPS, is a sulfonamide compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects, as well as a mechanism of action that makes it a promising candidate for further exploration.
Wirkmechanismus
The mechanism of action of SMMPS involves the inhibition of voltage-gated sodium channels, which are responsible for the depolarization of neurons during the transmission of electrical signals. By blocking these channels, SMMPS can reduce the activity of neurons and prevent the transmission of pain signals. This mechanism of action has been studied in vitro and in vivo, and has been found to be highly selective and effective.
Biochemische Und Physiologische Effekte
SMMPS has been found to have various biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the reduction of neuronal activity, and the prevention of pain signals. It has also been shown to have minimal effects on other ion channels and neurotransmitter receptors, making it a highly selective compound for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of SMMPS for lab experiments is its high selectivity for voltage-gated sodium channels, which allows for more precise and targeted studies of their function. However, one limitation of SMMPS is its relatively low potency compared to other sodium channel blockers, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of SMMPS and its potential applications in scientific research. One area of interest is the development of more potent derivatives of SMMPS that can be used at lower concentrations. Another direction is the exploration of the effects of SMMPS on other ion channels and neurotransmitter receptors, which may have implications for the treatment of a wider range of neurological disorders. Additionally, the use of SMMPS in combination with other drugs or therapies may enhance its effectiveness and reduce potential side effects.
Synthesemethoden
SMMPS can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with piperidine, followed by the addition of sulfuric acid and methanol. The resulting product is then treated with sodium hydroxide and chlorosulfonic acid to form SMMPS. This synthesis method has been optimized to produce high yields of pure SMMPS.
Wissenschaftliche Forschungsanwendungen
SMMPS has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a selective inhibitory effect on the activity of voltage-gated sodium channels, which are involved in the transmission of electrical signals in neurons. This makes SMMPS a promising candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and chronic pain.
Eigenschaften
CAS-Nummer |
5430-51-3 |
|---|---|
Produktname |
n-(4-Methoxyphenyl)piperidine-1-sulfonamide |
Molekularformel |
C12H18N2O3S |
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-17-12-7-5-11(6-8-12)13-18(15,16)14-9-3-2-4-10-14/h5-8,13H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
IQEBYJQSHLKHON-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2 |
Kanonische SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2 |
Andere CAS-Nummern |
5430-51-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
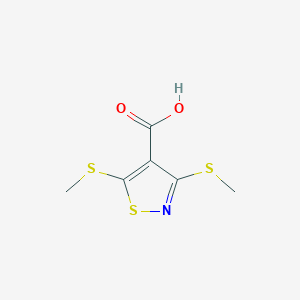
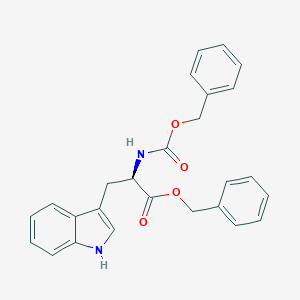
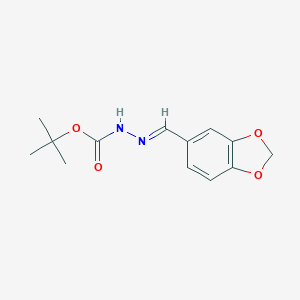
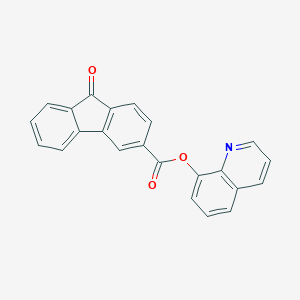
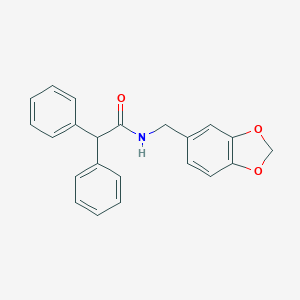
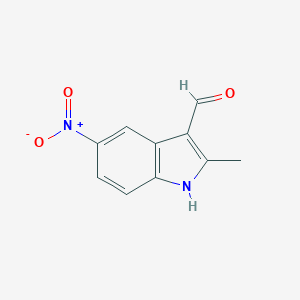
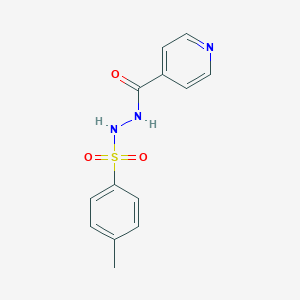
![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)
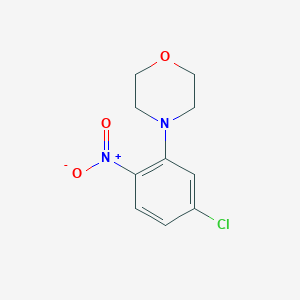
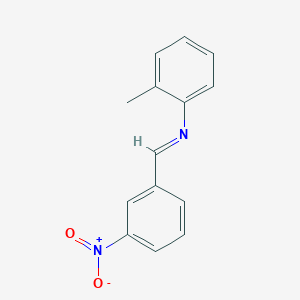
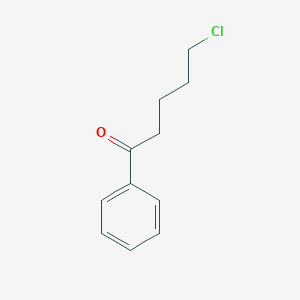
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)